Cas no 2229465-75-0 (tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate)

Tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valuable for pharmaceutical and agrochemical applications. Its structure combines a tert-butyloxycarbonyl (Boc)-protected piperazine moiety with a 2,5-dimethylpyrrole group, offering stability and reactivity for further functionalization. The Boc group facilitates selective deprotection under mild acidic conditions, enabling controlled modifications. The compound's rigid pyrrole-piperazine framework enhances its utility in designing bioactive molecules, such as kinase inhibitors or receptor modulators. High purity and consistent quality make it suitable for research and industrial-scale synthesis. Its synthetic flexibility and stability under standard handling conditions underscore its importance as a building block in medicinal chemistry.
tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate structure
2229465-75-0 structure
商品名:tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate
CAS番号:2229465-75-0
MF:C15H25N3O2
メガワット:279.377903699875
CID:6086038
PubChem ID:165705664

tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate
    • 2229465-75-0
    • EN300-1887278
    • インチ: 1S/C15H25N3O2/c1-10-8-12(11(2)17-10)13-9-18(7-6-16-13)14(19)20-15(3,4)5/h8,13,16-17H,6-7,9H2,1-5H3
    • InChIKey: IAMNVRUPSDGJJU-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCNC(C2C=C(C)NC=2C)C1)=O

計算された属性

  • せいみつぶんしりょう: 279.19467705g/mol
  • どういたいしつりょう: 279.19467705g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 3
  • 複雑さ: 354
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 57.4Ų

tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1887278-5.0g
tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate
2229465-75-0
5g
$4764.0 2023-06-01
Enamine
EN300-1887278-1g
tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate
2229465-75-0
1g
$1643.0 2023-09-18
Enamine
EN300-1887278-5g
tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate
2229465-75-0
5g
$4764.0 2023-09-18
Enamine
EN300-1887278-0.05g
tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate
2229465-75-0
0.05g
$1381.0 2023-09-18
Enamine
EN300-1887278-0.1g
tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate
2229465-75-0
0.1g
$1447.0 2023-09-18
Enamine
EN300-1887278-0.5g
tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate
2229465-75-0
0.5g
$1577.0 2023-09-18
Enamine
EN300-1887278-1.0g
tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate
2229465-75-0
1g
$1643.0 2023-06-01
Enamine
EN300-1887278-2.5g
tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate
2229465-75-0
2.5g
$3220.0 2023-09-18
Enamine
EN300-1887278-0.25g
tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate
2229465-75-0
0.25g
$1513.0 2023-09-18
Enamine
EN300-1887278-10.0g
tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate
2229465-75-0
10g
$7065.0 2023-06-01

tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate 関連文献

tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylateに関する追加情報

tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate: A Comprehensive Overview

The compound with CAS No. 2229465-75-0, commonly referred to as tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a piperazine ring with a substituted pyrrole moiety and a tert-butyl ester group. The tert-butyl group adds steric bulk, while the pyrrole ring introduces aromaticity and potential for hydrogen bonding interactions. These features make the compound a versatile building block in synthetic chemistry.

Recent studies have highlighted the importance of tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate in the development of bioactive molecules. Researchers have explored its role as an intermediate in the synthesis of various pharmacophores, including those with potential anti-inflammatory, antifungal, and anticancer activities. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising inhibitory effects on key enzymes involved in inflammatory pathways.

The synthesis of tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the pyrrole ring through cyclization reactions, followed by functionalization to introduce the piperazine moiety. The tert-butyl ester group is then introduced via esterification or other coupling reactions. Optimization of these steps is crucial to ensure high yields and purity, as highlighted in a recent review on advanced organic synthesis techniques.

In terms of applications, this compound has found utility in both academic research and industrial settings. Its ability to act as a versatile linker makes it valuable in combinatorial chemistry and high-throughput screening campaigns. Additionally, the compound's stability under various reaction conditions has made it a preferred choice for exploring stereochemical outcomes in asymmetric synthesis.

From a structural perspective, tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate exhibits interesting electronic properties due to the conjugation between the pyrrole ring and the piperazine nitrogen atoms. This conjugation not only influences the molecule's reactivity but also contributes to its spectral characteristics, making it amenable to detailed characterization using techniques such as NMR and IR spectroscopy.

Looking ahead, ongoing research continues to uncover new potential applications for this compound. For example, emerging studies are investigating its role in polymer chemistry, where its unique structure could serve as a platform for developing novel materials with tailored properties. Furthermore, its compatibility with green chemistry principles makes it an attractive candidate for sustainable synthetic routes.

In conclusion, tert-butyl 3-(2,5-dimethyl-1H-pyrrol-3-yl)piperazine-1-carboxylate stands out as a significant molecule in modern organic chemistry. Its diverse applications and ongoing research highlight its importance as both a synthetic intermediate and a bioactive agent. As advancements in chemical synthesis continue to evolve, this compound is likely to play an even more prominent role in shaping future discoveries.

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